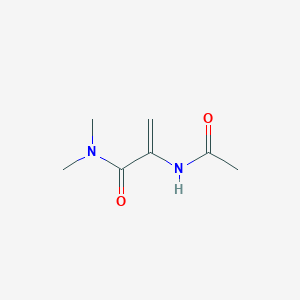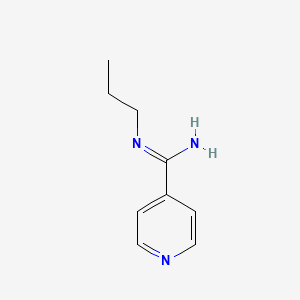
N'-propylpyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-propylpyridine-4-carboximidamide is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-propylpyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboximidamide with propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Pyridine-4-carboximidamide} + \text{Propylamine} \rightarrow \text{N’-propylpyridine-4-carboximidamide} ]
Industrial Production Methods: For large-scale industrial production, the synthesis process may involve additional steps to ensure high yield and purity. This can include purification techniques such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N’-propylpyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N’-propylpyridine-4-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mécanisme D'action
The mechanism of action of N’-propylpyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
N’-propylpyridine-4-carboximidamide can be compared with other pyridine derivatives, such as:
Pyridine-4-carboximidamide: The parent compound, which lacks the propyl group.
N’-ethylpyridine-4-carboximidamide: A similar compound with an ethyl group instead of a propyl group.
N’-methylpyridine-4-carboximidamide: A derivative with a methyl group.
Uniqueness: N’-propylpyridine-4-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
497066-12-3 |
|---|---|
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N'-propylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3/c1-2-5-12-9(10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,12) |
Clé InChI |
VFEGFBFWVVDPES-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(C1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




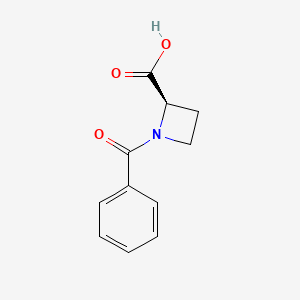
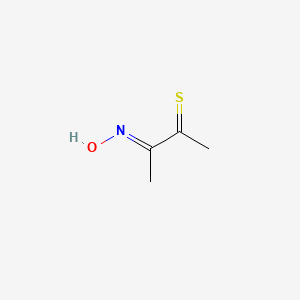
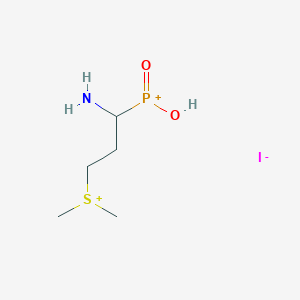
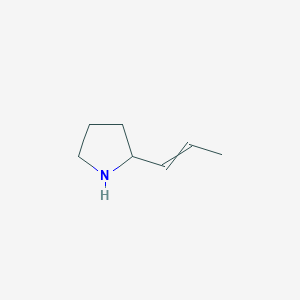
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

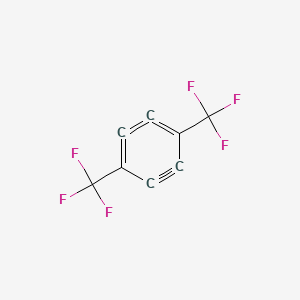

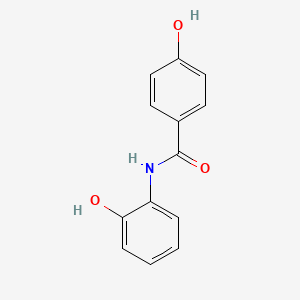
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
